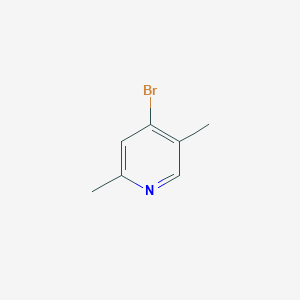

4-Bromo-2,5-dimethylpyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPIONYVXKQZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624686 | |

| Record name | 4-Bromo-2,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17117-23-6 | |

| Record name | 4-Bromo-2,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,5-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Bromo-2,5-dimethylpyridine (CAS No. 17117-23-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethylpyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 4-position and methyl groups at the 2- and 5-positions, offers a versatile scaffold for the construction of more complex molecules. The bromine atom is particularly amenable to various cross-coupling reactions, making this compound a key intermediate in the synthesis of a wide range of functionalized pyridine structures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 17117-23-6[1] |

| Molecular Formula | C₇H₈BrN[1] |

| Molecular Weight | 186.05 g/mol [1] |

| SMILES | CC1=CC(Br)=C(C=N1)C |

| Appearance | Not explicitly found in search results |

| Boiling Point | Not explicitly found in search results |

| Melting Point | Not explicitly found in search results |

| Density | Not explicitly found in search results |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. While specific spectra were not directly available in the search results, several chemical suppliers indicate the availability of NMR, IR, and mass spectrometry data for this compound.[2][3] Researchers are advised to consult the suppliers' documentation for detailed spectral information.

| Spectroscopy Type | Data Availability |

| ¹H NMR | Available from suppliers[2][3] |

| ¹³C NMR | Available from suppliers[3] |

| Infrared (IR) | Available from suppliers[3] |

| Mass Spectrometry (MS) | Available from suppliers[2][3] |

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the bromination of 2,5-dimethylpyridine. While a specific detailed protocol for this exact transformation was not found in the provided search results, a general experimental workflow can be inferred from standard bromination procedures of pyridine derivatives.

General Experimental Protocol for Bromination of 2,5-dimethylpyridine (Hypothetical)

Disclaimer: This is a generalized protocol and may require optimization.

Materials:

-

2,5-dimethylpyridine

-

Brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂)

-

Solvent (e.g., sulfuric acid, acetic acid, or an inert solvent like CCl₄)

-

Radical initiator (if using NBS in a non-acidic solvent, e.g., AIBN or benzoyl peroxide)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylpyridine in the chosen solvent.

-

Slowly add the brominating agent portion-wise to the solution. The reaction may be exothermic and require cooling.

-

If necessary, heat the reaction mixture to the appropriate temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium thiosulfate to remove excess bromine).

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain pure this compound.

Reactivity and Use in Further Synthesis

This compound is a versatile intermediate for introducing the 2,5-dimethylpyridyl moiety into larger molecules. The bromine atom at the 4-position can readily participate in various palladium-catalyzed cross-coupling reactions.

Caption: A logical workflow for a typical Suzuki cross-coupling reaction using this compound.

Applications in Drug Discovery

Brominated pyridines are crucial building blocks in medicinal chemistry, often serving as precursors for the synthesis of kinase inhibitors and other biologically active compounds. The 2,5-dimethylpyridine scaffold can be strategically employed to probe hydrophobic pockets in target proteins and to modulate the physicochemical properties of lead compounds.

While specific examples detailing the direct use of this compound in a drug development pipeline were not explicitly found, its utility can be inferred from the importance of similar structures. The Suzuki coupling reaction, for which this compound is an excellent substrate, is a cornerstone of modern drug discovery, enabling the rapid synthesis of diverse compound libraries for high-throughput screening.

Derivatives of substituted pyridines have been implicated as inhibitors of various kinase signaling pathways that are often dysregulated in diseases such as cancer. For instance, many kinase inhibitors target the ATP-binding site, and the pyridine core can form key hydrogen bonding interactions with the hinge region of the kinase.

Caption: A conceptual diagram illustrating the potential role of a pyridinyl-based inhibitor in a generic kinase signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its ability to participate in cross-coupling reactions allows for the straightforward introduction of the 2,5-dimethylpyridyl moiety into a wide array of molecular scaffolds. While further research is needed to fully elucidate its role in specific biological pathways, the foundational importance of substituted pyridines in medicinal chemistry underscores the potential of this compound as a key building block for the development of novel therapeutics. Researchers are encouraged to explore its utility in the synthesis of new chemical entities with potential biological activity.

References

Technical Guide to the Physical Properties of 4-Bromo-2,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethylpyridine, a substituted pyridine derivative, serves as a valuable intermediate in organic synthesis. Its structural features, comprising a pyridine ring functionalized with a bromine atom and two methyl groups, make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromo- and methyl-substituents influences the compound's reactivity and physical characteristics. This technical guide provides a comprehensive overview of the known physical properties of this compound, details the experimental protocols for their determination, and presents a plausible synthetic workflow.

Core Physical Properties

Quantitative data for the physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available and predicted data for this compound.

| Property | Value | Source |

| CAS Number | 17117-23-6 | [1][2][3][4] |

| Molecular Formula | C₇H₈BrN | [1] |

| Molecular Weight | 186.05 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available; predicted to be soluble in organic solvents. | [5] |

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Protocol: Capillary Method [6][7][8][9]

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.[6]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[6]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting) are recorded as the melting range.[6]

Boiling Point Determination

For a solid compound, the boiling point is determined at a specific pressure.

Protocol: Distillation Method [10][11][12][13][14]

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask containing the sample and boiling chips, a condenser, a thermometer placed to measure the vapor temperature, and a receiving flask.[10][13]

-

Heating: The distilling flask is heated to bring the sample to a boil.[13]

-

Measurement: The temperature is recorded when the vapor condensation on the thermometer bulb is in equilibrium with the boiling liquid. This stable temperature is the boiling point.[11] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[10]

Density Determination

The density of a solid can be determined using several methods.

Protocol: Pycnometer Method [15][16][17][18]

-

Measurement of Empty Pycnometer: A clean, dry pycnometer (a flask of a known volume) is weighed (m₁).[15]

-

Measurement with Sample: A known mass of this compound is placed in the pycnometer.

-

Measurement with Inert Liquid: The pycnometer containing the sample is filled with an inert liquid of known density in which the sample is insoluble. The total mass is then measured.

-

Calculation: The volume of the solid sample is determined by the displacement of the inert liquid. The density is then calculated by dividing the mass of the sample by its determined volume.

Solubility Determination

The solubility of a compound is assessed in various solvents to create a solubility profile.

Protocol: Qualitative Solubility Test [19][20][21][22]

-

Sample Preparation: A small, measured amount of this compound (e.g., 10-20 mg) is placed into a series of test tubes.[20]

-

Solvent Addition: A small volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, acetone, toluene, dichloromethane) is added to each test tube.[21][22]

-

Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on the formation of a clear solution or the presence of undissolved solid.[22] This process can be repeated with gentle heating to assess temperature effects on solubility.[19]

Synthetic Workflow

This generalized workflow for the bromination of an activated pyridine ring, such as 2,5-dimethylpyridine, involves an electrophilic substitution reaction. The choice of brominating agent and reaction conditions would be crucial to control the regioselectivity and yield of the desired product.

References

- 1. This compound | 17117-23-6 | SAA11723 [biosynth.com]

- 2. This compound | 17117-23-6 [chemicalbook.com]

- 3. This compound (CAS/ID No. 17117-23-6) | Reagentia [reagentia.eu]

- 4. This compound | 17117-23-6 [sigmaaldrich.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. Determination of Boiling Range or Temperature and Distillation Range | Pharmaguideline [pharmaguideline.com]

- 14. Distillation and Boiling Points | FSC 432: Petroleum Refining [courses.ems.psu.edu]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

- 16. ised-isde.canada.ca [ised-isde.canada.ca]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. home.uni-leipzig.de [home.uni-leipzig.de]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. researchgate.net [researchgate.net]

- 22. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-Bromo-2,5-dimethylpyridine, a pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of a single, detailed published procedure, this document outlines a proposed three-step synthesis starting from commercially available 2,5-dimethylpyridine (also known as 2,5-lutidine). The proposed pathway involves nitration, followed by reduction and a subsequent Sandmeyer bromination. This guide includes detailed experimental protocols, tabulated quantitative data for each step, and visualizations to facilitate a clear understanding of the synthesis workflow.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically achieved through a three-step sequence, as illustrated below. This pathway offers a logical progression with well-established reactions, allowing for controlled functionalization of the pyridine ring.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.

Step 1: Nitration of 2,5-Dimethylpyridine to 4-Nitro-2,5-dimethylpyridine

This step introduces a nitro group at the 4-position of the pyridine ring, which is a key functional group for subsequent transformations.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add 2,5-dimethylpyridine to the cooled sulfuric acid while stirring, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2,5-dimethylpyridine in sulfuric acid over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-2,5-dimethylpyridine.

-

Purify the crude product by column chromatography on silica gel.

| Reagent/Material | Molar Equivalent | Notes |

| 2,5-Dimethylpyridine | 1.0 | Starting material |

| Concentrated Sulfuric Acid | 3.0 - 5.0 | Solvent and catalyst |

| Concentrated Nitric Acid | 1.1 - 1.5 | Nitrating agent |

Step 2: Reduction of 4-Nitro-2,5-dimethylpyridine to 4-Amino-2,5-dimethylpyridine

The nitro group is reduced to an amino group, which will be the precursor for the Sandmeyer reaction.

Methodology:

-

Dissolve 4-nitro-2,5-dimethylpyridine in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure to yield 4-amino-2,5-dimethylpyridine. The crude product may be used directly in the next step or purified by recrystallization.

| Reagent/Material | Molar Equivalent | Notes |

| 4-Nitro-2,5-dimethylpyridine | 1.0 | Starting material |

| 10% Palladium on Carbon | 5-10 mol % | Catalyst |

| Hydrogen Gas | Excess | Reducing agent |

| Ethanol or Methanol | - | Solvent |

Step 3: Sandmeyer Bromination of 4-Amino-2,5-dimethylpyridine

The final step involves the conversion of the amino group to a bromo group via a diazonium salt intermediate.[1][2][3]

Methodology:

-

In a round-bottom flask, dissolve 4-amino-2,5-dimethylpyridine in an aqueous solution of hydrobromic acid (HBr, 48%).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled solution of the aminopyridine, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve copper(I) bromide (CuBr) in aqueous HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or distillation under reduced pressure.

| Reagent/Material | Molar Equivalent | Notes |

| 4-Amino-2,5-dimethylpyridine | 1.0 | Starting material |

| Hydrobromic Acid (48%) | 3.0 - 4.0 | Solvent and source of bromide |

| Sodium Nitrite | 1.1 - 1.2 | Diazotizing agent |

| Copper(I) Bromide | 0.2 - 1.0 | Catalyst |

Data Presentation

Quantitative Data Summary

| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | Nitration | 2,5-Dimethylpyridine | HNO₃, H₂SO₄ | 60-80 (estimated) |

| 2 | Reduction | 4-Nitro-2,5-dimethylpyridine | H₂, Pd/C | 85-95 (estimated) |

| 3 | Sandmeyer Bromination | 4-Amino-2,5-dimethylpyridine | NaNO₂, HBr, CuBr | 70-85 (estimated) |

Yields are estimated based on analogous reactions and may vary depending on the optimization of reaction conditions.

Predicted Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| Chemical Shift (ppm) | Multiplicity |

| ~7.8-8.0 | s |

| ~7.2-7.4 | s |

| ~2.4 | s |

| ~2.3 | s |

Note: The predicted chemical shifts are estimations and should be confirmed by experimental data.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: A generalized workflow for the synthesis of this compound.

This technical guide provides a robust framework for the synthesis of this compound. Researchers should adhere to standard laboratory safety practices, particularly when handling strong acids, and may need to optimize the described conditions to achieve the desired yield and purity.

References

In-Depth Technical Guide to the Spectral Data of 4-Bromo-2,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the compound 4-Bromo-2,5-dimethylpyridine. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, this report synthesizes predicted data with established spectroscopic principles and detailed experimental protocols. This document is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₈BrN

-

Molecular Weight: 186.05 g/mol

-

CAS Number: 17117-23-6[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the two aromatic protons and the two methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-6 | ~8.2 | Singlet (s) | 1H |

| H-3 | ~7.4 | Singlet (s) | 1H |

| 2-CH₃ | ~2.5 | Singlet (s) | 3H |

| 5-CH₃ | ~2.3 | Singlet (s) | 3H |

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum is predicted to show seven distinct signals for the seven carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-4 | ~120 |

| C-6 | ~148 |

| C-3 | ~135 |

| C-5 | ~132 |

| 2-CH₃ | ~23 |

| 5-CH₃ | ~18 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (methyl) | 2980-2850 | Medium-Strong |

| C=N stretch (pyridine ring) | ~1600 | Strong |

| C=C stretch (pyridine ring) | ~1570, ~1460 | Strong |

| C-H bend (methyl) | ~1440, ~1380 | Medium |

| C-Br stretch | 600-500 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key feature in the mass spectrum of this compound will be the isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z Value | Assignment | Relative Abundance |

| 185 | [M]⁺ (with ⁷⁹Br) | High |

| 187 | [M+2]⁺ (with ⁸¹Br) | High (~1:1 ratio with m/z 185) |

| 106 | [M-Br]⁺ | Moderate |

| 170 | [M-CH₃]⁺ (with ⁷⁹Br) | Low |

| 172 | [M-CH₃]⁺ (with ⁸¹Br) | Low |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-2,5-dimethylpyridine

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Solubility Profile of 4-Bromo-2,5-dimethylpyridine

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. A thorough understanding of its solubility characteristics is fundamental for its use in synthesis, formulation, and biological screening. This technical guide provides a detailed overview of the predicted solubility of this compound, outlines experimental protocols for its quantitative determination, and presents a logical workflow for solubility assessment.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] this compound possesses a moderately polar pyridine ring, with the nitrogen atom capable of acting as a hydrogen bond acceptor. The presence of the bromine atom and methyl groups adds to the molecule's size and introduces some nonpolar character. Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The pyridine nitrogen can form hydrogen bonds with protic solvents. However, the hydrophobic contributions from the methyl groups and the bromine atom are expected to limit solubility, particularly in water. Solubility is likely to be higher in alcohols compared to water due to the presence of their alkyl chains.[3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar pyridine ring. The absence of a hydrogen-bonding network to disrupt, as in the case of water, often facilitates the dissolution of moderately polar compounds. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | While the molecule has nonpolar characteristics, the polarity of the pyridine ring will likely limit its solubility in highly nonpolar solvents like hexane. Solvents with some intermediate polarity, such as diethyl ether or toluene, may be more effective. |

| Chlorinated | Dichloromethane, Chloroform | High | Chlorinated solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. It is anticipated that this compound will exhibit good solubility in these solvents. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental procedures are necessary. The following section details the gravimetric method, a reliable and widely used technique for determining the solubility of a solid compound in a given solvent.

3.1. Gravimetric Method for Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven or rotary evaporator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter (with a pore size appropriate to remove all solid particles, e.g., 0.45 µm) into a pre-weighed, clean, and dry vial.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Remove the solvent under controlled conditions. This can be achieved by placing the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a rotary evaporator.

-

Once the solvent is completely evaporated, cool the vial in a desiccator to prevent moisture absorption and then weigh it again.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

The volume of the solvent in the filtered sample can be determined from the mass of the solution and the density of the solvent at the experimental temperature.

-

Solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility of a chemical compound and selecting an appropriate solvent for a given application.

Caption: A logical workflow for the assessment of chemical solubility.

This guide provides a foundational understanding of the solubility of this compound based on theoretical predictions and outlines a robust experimental protocol for its quantitative determination. Researchers are encouraged to use these methods to generate precise solubility data to support their specific research and development needs.

References

Technical Guide to 4-Bromo-2,5-dimethylpyridine: A Material Safety Data Sheet

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and properties of 4-Bromo-2,5-dimethylpyridine (CAS No. 17117-23-6). The information has been compiled from available safety data sheets of the compound and its structural analogs, intended to provide a thorough guide for its safe use in a laboratory research and development setting.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 17117-23-6 |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| Appearance | Solid (form may vary) |

| Storage Temperature | 2-8°C, under inert atmosphere |

Note: Detailed physical properties such as melting point, boiling point, and density for this compound are not consistently available. Researchers should handle this compound with the assumption that it may be volatile and should be stored as recommended.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following GHS hazard classifications have been reported for this compound and its close isomers.

| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Danger | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3, Respiratory System |

| Warning | H335: May cause respiratory irritation. |

GHS Classification Workflow

Caption: GHS hazard classification pathway for this compound.

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Emergency First-Aid Workflow

Caption: Decision-making workflow for first-aid response to exposure.

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. |

| Specific Hazards | Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr). |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |

Handling and Storage

Experimental Protocol for Safe Handling:

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.

-

-

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Use spark-proof tools and explosion-proof equipment if the material is handled in a way that could generate dust clouds.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage is at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Exposure Controls and Personal Protection

| Parameter | Value |

| Occupational Exposure Limits | No specific occupational exposure limits have been established for this compound. Handle with caution and use appropriate engineering controls to minimize exposure. |

| Engineering Controls | Use in a chemical fume hood. Ensure adequate ventilation. |

| Eye/Face Protection | Chemical safety goggles and face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Lab coat, closed-toe shoes. |

| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridge if ventilation is inadequate. |

Toxicological Information

| Effect | Information |

| Acute Toxicity | Harmful if swallowed. Data for dermal and inhalation toxicity are not available, but exposure should be avoided. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye damage. |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |

| Aspiration Hazard | No data available. |

Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS) provided by the manufacturer. Researchers should always consult the original MSDS for the most accurate and up-to-date information. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

4-Bromo-2,5-dimethylpyridine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthesis pathway for 4-Bromo-2,5-dimethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Name

This compound is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 5-positions.

IUPAC Name: this compound

The chemical structure is unambiguously defined by the following identifiers:

-

SMILES: CC1=CC(=C(N=C1)C)Br

-

InChIKey: CGPIONYVXKQZPW-UHFFFAOYSA-N

Below is a diagram illustrating the relationship between the compound's name, its structural representations, and its key identifiers.

Caption: Logical relationship of this compound identifiers.

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for this compound is presented below. It should be noted that some of this data is predicted and awaits experimental verification.

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 17117-23-6 | [1] |

| Molecular Formula | C₇H₈BrN | [1] |

| Molecular Weight | 186.05 g/mol | [1] |

| Physical Properties | ||

| Boiling Point (Predicted) | 220.1 ± 35.0 °C at 760 mmHg | ChemicalBook |

| Density (Predicted) | 1.415 ± 0.06 g/cm³ | ChemicalBook |

| Spectroscopic Data | ||

| ¹H NMR (Predicted) | δ (ppm): 8.1 (s, 1H), 7.1 (s, 1H), 2.4 (s, 3H), 2.3 (s, 3H) | ChemAxon |

| Predicted MS Adducts | [2] | |

| [M+H]⁺ | 185.99129 m/z | [2] |

| [M+Na]⁺ | 207.97323 m/z | [2] |

Proposed Experimental Protocol for Synthesis

A general procedure for the bromination of a similar compound, 2,3-dimethylpyridine, to its 4-bromo derivative has been reported and can be adapted. This reaction typically involves an electrophilic aromatic substitution using a suitable brominating agent.

Reaction Scheme:

Proposed Protocol (Adapted from the synthesis of 4-Bromo-2,3-dimethylpyridine):

Materials and Reagents:

-

2,5-Dimethylpyridine (starting material)

-

Phosphorus tribromide (PBr₃) or another suitable brominating agent (e.g., N-Bromosuccinimide with an acid catalyst)

-

Inert solvent (if necessary)

-

Ice

-

Aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane or diethyl ether (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Equipment:

-

Round-bottom flask with a reflux condenser and stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, charge 2,5-dimethylpyridine.

-

Addition of Brominating Agent: Under an inert atmosphere (e.g., nitrogen), carefully add phosphorus tribromide to the stirred starting material. Caution: This reaction is likely exothermic.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 130 °C) for several hours. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto ice.

-

Neutralization: Basify the aqueous mixture with a sodium hydroxide solution to a pH greater than 7.

-

Extraction: Extract the product from the aqueous layer using an organic solvent like dichloromethane or diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by techniques such as column chromatography or distillation to yield pure this compound.

Note: This is a proposed protocol and would require optimization of reaction conditions, stoichiometry of reagents, and purification methods.

Visualization of the Proposed Synthetic Workflow

The following diagram outlines the key steps in the proposed synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to 4-Bromo-2,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethylpyridine is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. Its structural features, particularly the presence of a bromine atom on the pyridine ring, make it a versatile building block for the introduction of various functional groups and the construction of more complex molecular architectures. This guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of this compound, tailored for professionals in the fields of chemical research and drug development.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| CAS Number | 17117-23-6 |

| Appearance | Not specified in literature |

| Boiling Point | Not specified in literature |

| Melting Point | Not specified in literature |

| SMILES | CC1=CC(=C(N=C1)Br)C |

Synthetic Methodologies

The preparation of this compound and related brominated pyridines can be achieved through various synthetic strategies. A common approach involves the bromination of a corresponding lutidine (dimethylpyridine) precursor. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general workflow for the synthesis of brominated pyridines can be illustrated.

General Synthetic Workflow

A representative synthetic pathway for the preparation of a bromopyridine derivative often involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. The following diagram illustrates this general workflow.

Caption: A generalized synthetic workflow for the preparation of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of various brominated pyridine derivatives have been reported. For instance, the synthesis of 5-Bromo-2,4-dichloropyridine involves a two-step process starting from 2-amino-4-chloropyridine.

Synthesis of 2-amino-5-bromo-4-chloropyridine:

-

Dissolve 2-amino-4-chloropyridine (5 kg) in dichloromethane (50 L) and cool the mixture to 0°C.

-

Slowly add N-bromosuccinimide (7.65 kg) in batches while stirring.

-

Allow the reaction to proceed for 30 minutes, monitoring completion by TLC.

-

Remove the solvent by rotary evaporation.

-

Dissolve the crude product in ethyl acetate and wash with 1 mol/L hydrochloric acid.

-

Adjust the pH with a base and extract with ethyl acetate.

-

Combine the organic phases, wash with brine, dry over sodium sulfate, and concentrate to yield the product.[1][2]

Synthesis of 5-Bromo-2,4-dichloropyridine:

-

Dissolve the intermediate 2-amino-5-bromo-4-chloropyridine (1 kg) in concentrated hydrochloric acid (20 L) at -30°C.

-

Slowly add sodium nitrite (830 g) in batches, maintaining the temperature at -30°C.

-

After the addition is complete, continue the reaction for 1 hour at -30°C.

-

Add cuprous chloride and allow the mixture to warm to room temperature, monitoring completion by TLC.

-

Neutralize the reaction mixture with sodium hydroxide and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

While these protocols are for a different, yet related, compound, they provide insight into the types of reactions and conditions that could be adapted for the synthesis of this compound.

Biological Activity and Signaling Pathways

The search of the available literature did not yield specific information on the biological activity or the involvement of this compound in any signaling pathways. Research on related compounds, such as certain dimethylpyridine derivatives, has shown activities including cyclooxygenase (COX) inhibition, which can be relevant in the context of anti-inflammatory effects and cancer chemoprevention. However, it is crucial to note that these findings do not directly apply to this compound, and dedicated biological screening would be necessary to determine its pharmacological profile.

Applications in Research and Development

As a functionalized pyridine, this compound is a valuable tool for medicinal chemists and materials scientists. The bromine atom can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and novel materials with specific electronic or optical properties.

Conclusion

This compound is a key synthetic intermediate with significant potential in various fields of chemical research. While its specific history and biological profile are not extensively documented, the established methodologies for the synthesis of related brominated pyridines provide a solid foundation for its preparation and utilization. The strategic placement of the bromo and methyl groups on the pyridine ring offers a versatile platform for the development of new chemical entities with potential applications in drug discovery and materials science. Further investigation into the biological activities of this compound is warranted to fully explore its therapeutic potential.

References

Reactivity of the C-Br Bond in 4-Bromo-2,5-dimethylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The reactivity of its carbon-bromine (C-Br) bond at the 4-position is central to its utility, enabling a wide array of functionalizations through various modern synthetic methodologies. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, focusing on key transformations including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, lithiation, and nucleophilic aromatic substitution. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields by providing detailed experimental protocols, quantitative data from analogous systems, and visual representations of reaction pathways.

General Reactivity Profile

The C-Br bond in this compound is amenable to a range of transformations. The pyridine ring, being electron-deficient, influences the reactivity of the C-Br bond, making it a suitable substrate for various palladium-catalyzed cross-coupling reactions. The methyl groups at the 2- and 5-positions introduce steric and electronic effects that can modulate the reactivity compared to unsubstituted bromopyridines. The primary reaction pathways involving the C-Br bond include:

-

Palladium-Catalyzed Cross-Coupling Reactions: These are the most common and versatile methods for functionalizing the 4-position of the pyridine ring. Key examples include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.

-

Grignard Reagent Formation: The C-Br bond can be converted to a Grignard reagent, reversing the polarity at the 4-position and allowing for nucleophilic attack on various electrophiles.

-

Lithiation and Metal-Halogen Exchange: Similar to Grignard formation, lithiation provides a powerful nucleophilic intermediate for C-C bond formation.

-

Nucleophilic Aromatic Substitution (SNAr): While less reactive than C-F or C-Cl bonds in SNAr, the C-Br bond can undergo substitution with strong nucleophiles under forcing conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F, making this compound an excellent substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.

General Reaction Scheme:

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol (General for Bromopyridines):

A general protocol for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid is as follows:

-

Reaction Setup: In a dry Schlenk flask, combine the bromopyridine (1.0 equiv), arylboronic acid (1.1–1.5 equiv), a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.

-

Reaction: Stir the mixture at a specified temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Quantitative Data (for analogous 2-Bromo-4-methylpyridine):

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 16 | 81 [1] |

Note: This data is for a structurally similar compound and should be considered as a starting point for optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [2] General Reaction Scheme:

Catalytic Cycle:

The mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination. [2][3]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol (General for Bromopyridines):

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XantPhos, RuPhos), and a base (e.g., NaOt-Bu, K₃PO₄).

-

Reagent Addition: Add the bromopyridine, the amine, and an anhydrous solvent (e.g., toluene, dioxane).

-

Reaction: Seal the vial and heat to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction's progress.

-

Work-up and Purification: After cooling, the reaction is worked up and purified by standard methods such as column chromatography.

Representative Reaction Conditions (for analogous bromopyridines):

| Amine Type | Catalyst/Ligand | Base | Solvent | Temp (°C) |

| Primary Aliphatic | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 [4] |

| Secondary Aliphatic | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 [2] |

| Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 [5] |

Sonogashira Coupling

This reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. [6] General Reaction Scheme:

Experimental Protocol (General for Aryl Bromides):

-

Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and copper(I) iodide (CuI; 2-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

-

Reagent Addition: Add an anhydrous solvent (e.g., THF, DMF), a base (e.g., Et₃N, DIPA), and the terminal alkyne (1.1-1.5 equiv).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

-

Work-up and Purification: Standard aqueous work-up followed by chromatographic purification.

Quantitative Data (for analogous 2-amino-3-bromopyridines):

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 92 [6] |

| 1-Heptyne | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 85 [6] |

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. [7] General Reaction Scheme:

Experimental Protocol (General for Aryl Bromides):

-

Reaction Setup: In a sealed tube, combine the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃).

-

Reagent Addition: Add the alkene (1.1-1.5 equiv) and an anhydrous solvent (e.g., DMF, acetonitrile).

-

Reaction: Seal the tube and heat to a specified temperature (e.g., 100-140 °C).

-

Work-up and Purification: After cooling, the mixture is worked up and purified.

Stille Coupling

The Stille reaction involves the coupling of an organohalide with an organostannane reagent. [8] General Reaction Scheme:

Experimental Protocol (General for Aryl Bromides):

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), the organostannane (1.1-1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄; 2-5 mol%).

-

Solvent Addition: Add an anhydrous and degassed solvent (e.g., toluene, DMF).

-

Reaction: Heat the mixture (e.g., 80-110 °C) with stirring.

-

Work-up and Purification: Upon completion, the reaction is quenched and the product is purified, often requiring specific methods to remove tin byproducts.

Grignard Reagent Formation and Subsequent Reactions

The C-Br bond in this compound can be converted to a Grignard reagent, which is a powerful carbon nucleophile.

Formation of the Grignard Reagent:

Experimental Protocol (General for Aryl Bromides):

-

Activation of Magnesium: Place magnesium turnings in a dry flask under an inert atmosphere and activate with a small crystal of iodine or 1,2-dibromoethane.

-

Reagent Addition: Add a solution of the aryl bromide in an anhydrous ether solvent (e.g., THF, diethyl ether) dropwise to the activated magnesium.

-

Initiation: The reaction may require gentle heating to initiate.

-

Completion: Once initiated, the addition is continued, and the reaction is stirred until the magnesium is consumed.

The resulting Grignard reagent can be reacted in situ with various electrophiles such as aldehydes, ketones, and carbon dioxide. A recent development involves the purple light-promoted coupling of bromopyridines with Grignard reagents without a transition metal catalyst. [9]

Lithiation and Metal-Halogen Exchange

Lithiation of this compound can be achieved through metal-halogen exchange with an organolithium reagent, typically n-butyllithium, at low temperatures. [10][11] General Reaction Scheme:

Caption: General workflow for lithiation and functionalization.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the reactivity of halogens is typically F > Cl > Br > I. T[12]herefore, the C-Br bond in this compound is less reactive towards nucleophilic aromatic substitution compared to its fluoro or chloro analogs. SNAr at the C-Br position would require a strong nucleophile and potentially harsh reaction conditions. The reaction proceeds through a Meisenheimer complex, and the stability of this intermediate is key to the reaction's feasibility.

The C-Br bond in this compound serves as a versatile handle for a multitude of chemical transformations, with palladium-catalyzed cross-coupling reactions being the most prominent. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity. While quantitative data for this specific substrate is not extensively reported, the provided protocols for analogous bromopyridines offer a solid foundation for methodological development. This guide aims to empower researchers in drug discovery and related fields to effectively utilize this compound in the synthesis of novel and complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scirp.org [scirp.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 4-bromo-2,5-dimethylpyridine with various organoboron reagents. The Suzuki-Miyaura coupling is a fundamental and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The protocols and data presented herein are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel biaryl and heteroaryl compounds derived from this compound.

Introduction

The Suzuki-Miyaura cross-coupling reaction facilitates the synthesis of styrenes, polyolefins, and substituted biphenyls through the reaction of an organohalide with an organoboron species, catalyzed by a palladium complex.[2] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its byproducts.[1] The pyridine moiety is a key structural motif in numerous biologically active compounds, and the functionalization of substituted pyridines, such as this compound, via Suzuki-Miyaura coupling is a critical step in the discovery and development of new therapeutic agents.[4]

Data Presentation: Reaction Parameters and Optimization

The successful execution of a Suzuki-Miyaura coupling reaction is dependent on the careful selection of several key parameters, including the palladium catalyst, ligand, base, and solvent system. The following tables summarize common conditions and provide a starting point for the optimization of the coupling of this compound.

Table 1: Common Catalysts, Ligands, Bases, and Solvents for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Yields |

| Pd(PPh₃)₄ (3-5) | --- | K₃PO₄ (2.0-3.0) | 1,4-Dioxane/H₂O (4:1) | 90-110 | Moderate to Good |

| Pd(OAc)₂ (1-3) | PPh₃ or other phosphine ligands (2-6) | K₂CO₃ (2.0) | Toluene, DMF, or aq. Isopropanol | 80-120 | Good to Excellent |

| Pd₂(dba)₃ (1-2) | Buchwald or other specialized phosphine ligands (2-4) | Cs₂CO₃ or KF (2.0-3.0) | 1,4-Dioxane or THF | Room Temp to 110 | Good to Excellent |

Table 2: Troubleshooting Common Issues in Suzuki-Miyaura Coupling

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst, insufficient base, low temperature, presence of oxygen. | Use a fresh catalyst, ensure the base is anhydrous and of high purity, increase the reaction temperature, and ensure the reaction is performed under a strictly inert atmosphere. |

| Protodeboronation of boronic acid | Presence of excess water, prolonged reaction time at high temperature, inappropriate base. | Use a carefully controlled amount of water in the solvent system, monitor the reaction to avoid unnecessarily long reaction times, and consider a milder base like KF.[5] |

| Homocoupling of boronic acid | Slow transmetalation step, catalyst decomposition. | Use a more active catalyst/ligand system to promote the desired cross-coupling, and ensure the reaction temperature is not excessively high to prevent catalyst decomposition.[5] |

| Difficult product purification | Formation of byproducts, unreacted starting materials. | Optimize reaction conditions to maximize conversion and minimize side reactions. Consider alternative purification techniques such as crystallization or preparative HPLC. |

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane and deionized water (4:1 mixture, 5 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Inert gas (Argon or Nitrogen)

-

Oven-dried glassware (e.g., Schlenk flask)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

-

Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[6]

-

Add the degassed 1,4-dioxane/water mixture via syringe.

-

Place the flask in a preheated oil bath and stir the reaction mixture at 90-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

A suitable phosphine ligand (e.g., XPhos, SPhos) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

Dimethylformamide (DMF) or other suitable microwave solvent (3-5 mL)

-

Microwave vial with a stir bar

Procedure:

-

In a microwave vial, combine this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

-

Add the solvent and seal the vial with a cap.

-

Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Workup and purify the product as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry.[1][2][3] This reaction facilitates the formation of carbon-nitrogen (C-N) bonds, a crucial step in the synthesis of a vast array of biologically active compounds and drug candidates. The ability to efficiently construct C-N bonds with a broad substrate scope and high functional group tolerance has made the Buchwald-Hartwig amination a cornerstone of medicinal chemistry and drug development.[4]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Bromo-2,5-dimethylpyridine. This pyridine derivative is a valuable building block for the synthesis of various pharmaceutical agents, and the introduction of an amino group at the 4-position opens up numerous avenues for further molecular elaboration and the exploration of structure-activity relationships (SAR).

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][6] The catalytic cycle is generally understood to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2][7]

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[6]

-

Reductive Elimination: The desired N-substituted 4-amino-2,5-dimethylpyridine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2][7]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate, yield, and purity of the product.[4]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The data is based on established procedures for structurally similar bromopyridines and serves as a robust starting point for reaction optimization.

Table 1: Reaction Conditions for the Buchwald-Hartwig Amination of this compound with Primary Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 12-18 | 85-95 |

| 2 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 16-24 | 80-90 |

| 3 | n-Hexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 12-16 | 75-85 |

Table 2: Reaction Conditions for the Buchwald-Hartwig Amination of this compound with Secondary Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12-18 | 90-98 |

| 2 | Piperidine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₂CO₃ | Dioxane | 100 | 16-24 | 88-96 |

| 3 | N-Methylaniline | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 100 | 12-18 | 82-92 |

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound.

Protocol 1: General Procedure for Coupling with Primary or Non-Volatile Secondary Amines

Materials:

-

This compound

-

Amine (primary or non-volatile secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, Xantphos)

-

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Schlenk tube or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle or oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube or round-bottom flask containing a magnetic stir bar, add the palladium catalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.4-2.0 equivalents) under an inert atmosphere.

-

Add this compound (1.0 equivalent) to the reaction vessel.

-

Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).

-

Add the anhydrous solvent via syringe.

-

Add the amine (1.1-1.5 equivalents) to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-amino-2,5-dimethylpyridine.

Protocol 2: Procedure for Coupling with Volatile Amines

Materials:

-

This compound

-

Volatile amine (e.g., dimethylamine, as a solution in THF)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., dppp)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Dry, sealable reaction tube

-

Magnetic stirrer and heating block or oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-